molecular formula C17H22N4O2 B2360103 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 2197580-48-4

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2360103
CAS No.: 2197580-48-4
M. Wt: 314.389
InChI Key: FBYKZTMYRHEJJR-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a variety of methods, including reductive amination or cyclization reactions.

    Coupling Reactions: The triazole and piperidine rings are then coupled with the ethanone group, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various chemical reactions:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-carboxyphenyl)ethanone.

    Reduction: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanol.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole and piperidine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The ethanone group may also play a role in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-phenylethanone: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an ethoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is unique due to the presence of the ethoxy group, which can impact its physicochemical properties and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYKZTMYRHEJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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